molecular formula C9H14ClNO2 B13455383 O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride

Cat. No.: B13455383
M. Wt: 203.66 g/mol
InChI Key: YPJCOMCSRIRAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

O-[(4-ethoxyphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-2-11-9-5-3-8(4-6-9)7-12-10;/h3-6H,2,7,10H2,1H3;1H

InChI Key

YPJCOMCSRIRAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CON.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety undergoes oxidation to form nitroso or nitro derivatives under controlled conditions:

  • Nitroso derivative formation : Reaction with mild oxidizing agents like iodine in alkaline media yields O-[(4-ethoxyphenyl)methyl]nitrosoamine.

    R-NHOH+I2+NaOHR-NO+2NaI+H2O\text{R-NHOH} + \text{I}_2 + \text{NaOH} \rightarrow \text{R-NO} + 2\text{NaI} + \text{H}_2\text{O}

    Conditions: 0–5°C, pH 10–12.

  • Nitro derivative synthesis : Strong oxidizers (e.g., KMnO₄/H₂SO₄) convert the hydroxylamine group to a nitro group:

    R-NHOH+3[O]R-NO2+H2O\text{R-NHOH} + 3[\text{O}] \rightarrow \text{R-NO}_2 + \text{H}_2\text{O}

    Yield: 65–78% at 50°C .

Reduction Reactions

The compound acts as a reducing agent in acidic or neutral environments:

  • Self-reduction : In HCl, it reduces to O-[(4-ethoxyphenyl)methyl]amine:

    R-NHOH+2H++2eR-NH2+H2O\text{R-NHOH} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{R-NH}_2 + \text{H}_2\text{O}

    Catalysts: Fe²⁺ or Zn enhances reaction rates .

  • Reductive alkylation : Reacts with aldehydes/ketones (e.g., acetone) to form secondary amines:

    R-NHOH+R’2C=OR-NH-CR’2-OHLiAlH4R-NH-CHR’2\text{R-NHOH} + \text{R'}_2\text{C=O} \rightarrow \text{R-NH-CR'}_2\text{-OH} \xrightarrow{\text{LiAlH}_4} \text{R-NH-CHR'}_2

    Applications: Pharmaceutical intermediate synthesis .

Alkylation and Arylation

The hydroxylamine group participates in nucleophilic substitution reactions:

  • Mitsunobu reaction : Forms O-alkylated products using alcohols, DIAD, and PPh₃:

    R-NHOH+R”-OHDIAD/PPh3R-NH-O-R”\text{R-NHOH} + \text{R''-OH} \xrightarrow{\text{DIAD/PPh}_3} \text{R-NH-O-R''}

    Typical yield: 70–85% in THF at 0–25°C .

  • Buchwald–Hartwig amination : Couples with aryl halides via Pd catalysis:

    R-NHOH+Ar-XPd(OAc)2/XantphosR-NH-O-Ar\text{R-NHOH} + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{R-NH-O-Ar}

    Conditions: 80°C, K₃PO₄ base .

Acid/Base-Mediated Reactions

The compound’s pKa (~4.43, similar to 2-Ethoxyaniline ) dictates its reactivity in different media:

ConditionReactionProduct
Acidic (pH < 3) Protonation of -NHOH → -NH₃⁺OHEnhanced solubility; stable salt form
Basic (pH > 10) Deprotonation → -NHO⁻Nucleophilic attack on electrophiles (e.g., acyl chlorides)

Biological Redox Interactions

In biochemical systems, the compound participates in enzymatic redox cycles:

  • Nitrogen oxide generation : Reacts with heme proteins (e.g., cytochrome P450) to release NO under aerobic conditions .

  • Radical scavenging : Quenches reactive oxygen species (ROS) via H-atom transfer:

    R-NHOH+HOR-NHO+H2O\text{R-NHOH} + \text{HO}^- \rightarrow \text{R-NHO}^- + \text{H}_2\text{O}

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductsYield (%)
Oxidation KMnO₄/H₂SO₄, 50°CNitro derivative78
Reduction Zn/HCl, 25°CPrimary amine82
Alkylation DIAD/PPh₃, THFO-Alkylhydroxylamine85
Arylation Pd(OAc)₂, 80°CBiaryl hydroxylamine73

Scientific Research Applications

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of oxime ethers and benzofurans . In industry, it is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride include other O-alkylated and O-arylated hydroxylamines, such as O-methylhydroxylamine and O-ethylhydroxylamine .

Uniqueness: What sets this compound apart from similar compounds is its specific ethoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .

Biological Activity

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of hydroxylamines, characterized by the presence of a hydroxylamine functional group (-NHOH) attached to an aromatic ring. The ethoxy group at the para position enhances its solubility and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5.3Induction of apoptosis via Bcl-2/Bax
MCF-73.8Cell cycle arrest at G2/M phase
A5494.5Inhibition of EGFR signaling

These findings suggest that the compound may induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including ABTS and DPPH radical scavenging tests.

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µM)Reference Compound (Ascorbic Acid) IC50 (µM)
ABTS12.28.5
DPPH15.010.0

The compound demonstrated significant radical scavenging activity, indicating its potential use as an antioxidant agent in therapeutic applications .

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit COX enzymes, which are critical in the inflammatory response.

Table 3: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
O-[(4-ethoxyphenyl)methyl]hydroxylamine HCl25.320.1

This inhibition profile indicates that this compound could be a candidate for developing anti-inflammatory drugs .

Case Studies

Several case studies have reported on the biological activity of hydroxylamines, including derivatives similar to this compound:

  • Study on Cell Cycle Regulation : A study demonstrated that hydroxylamine derivatives could effectively block the cell cycle in cancer cells, leading to increased apoptosis rates. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Antioxidant Efficacy : Research indicated that compounds with similar structures showed enhanced antioxidant activity compared to standard antioxidants like Vitamin C, suggesting that modifications to the hydroxylamine structure can significantly impact efficacy .
  • Inflammation Models : In animal models of inflammation, compounds related to this compound exhibited reduced edema and inflammatory markers, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride, and what reaction conditions are optimal?

Answer:
The synthesis typically involves nucleophilic substitution between a 4-ethoxyphenylmethyl halide (e.g., chloride) and hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. Reaction conditions are mild, often at room temperature, to avoid decomposition of sensitive intermediates. For example, analogous compounds such as O-(cyclobutylmethyl)hydroxylamine are synthesized by reacting cyclobutylmethyl chloride with hydroxylamine hydrochloride under basic conditions . Purification methods include recrystallization or column chromatography. Confirm the structure using NMR (e.g., characteristic peaks for the ethoxyphenyl group at 6.8–7.2 ppm and methylene protons at ~4.3 ppm) and mass spectrometry .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Verify the presence of the ethoxyphenyl group (e.g., aromatic protons and methoxy signals) and the hydroxylamine moiety.
  • Titration : Hydroxylamine derivatives react with aldehydes/ketones; back-titration with NaOH can quantify active hydroxylamine content (as demonstrated for oxidized hyaluronic acid in ) .
  • HPLC : Monitor purity using reverse-phase chromatography with UV detection (210–254 nm). Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Advanced: What challenges arise when using this compound as a derivatizing agent in HPLC analysis of carbohydrates, and how can separation efficiency be improved?

Answer:
Similar hydroxylamine reagents (e.g., O-(4-methoxybenzyl)-hydroxylamine) show incomplete HPLC separation of derivatized monosaccharides due to similar polarity or stereochemistry . To improve resolution:

  • Optimize mobile phase : Use gradient elution with ion-pairing agents (e.g., ammonium acetate).
  • Modify derivatization : Introduce isotopic labels (e.g., deuterated analogs) to shift retention times, as seen in d3-labeled reagents for quantitative studies .
  • Alternative detectors : Couple HPLC with mass spectrometry for enhanced specificity, especially for isomers.

Advanced: In crosslinking hydrogels, how does the incorporation of this compound affect reaction kinetics and stability?

Answer:
Hydroxylamine derivatives react with carbonyl groups (e.g., aldehydes in oxidized polymers) to form hydrazone bonds. For example, in hyaluronic acid hydrogels, hydroxylamine hydrochloride titration quantifies aldehyde content, which correlates with crosslinking density . Key factors:

  • pH dependence : Reactions are faster at pH 4–6, where hydroxylamine is protonated but retains nucleophilicity.
  • Stability : Hydrazone bonds are reversible under acidic conditions; adjust buffer composition (e.g., add tris) to modulate degradation rates.

Advanced: What strategies mitigate the instability of this compound under varying pH and temperature conditions?

Answer:
Hydroxylamine derivatives are prone to hydrolysis and oxidation. Strategies include:

  • Storage : Keep as a solid at –20°C under inert gas (N2/Ar). Prepare solutions fresh in degassed solvents (e.g., dry methanol).
  • Buffered conditions : Use pH 4–6 buffers to stabilize the protonated form during reactions.
  • Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions that catalyze degradation .

Basic: What analytical techniques are suitable for quantifying aldehydes/ketones using this compound as a derivatization reagent?

Answer:

  • Colorimetric titration : React excess derivatizing agent with aldehydes, then back-titrate unreacted hydroxylamine using NaOH (monitored via pH or methyl orange indicator) .
  • LC-MS : Derivatize carbonyl compounds, then quantify via MRM (multiple reaction monitoring) transitions. For example, monosaccharides derivatized with analogous reagents are detected at ppm-level sensitivity .

Advanced: How can isotopic labeling (e.g., deuterated analogs) of this compound be synthesized for quantitative mass spectrometry?

Answer:
Deuterated analogs are synthesized by substituting hydrogen with deuterium at specific positions. For example:

  • Deuterated alkyl halides : Use 4-ethoxyphenylmethyl-d3 chloride as the starting material.
  • Reaction conditions : Maintain anhydrous conditions to prevent deuterium exchange. Confirm labeling efficiency via high-resolution MS (e.g., +3 Da shift) and isotope peak pattern analysis .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Hazard codes : Similar to hydroxylamine hydrochloride (Xn: Harmful; N: Dangerous for the environment). Use PPE (gloves, goggles) and work in a fume hood.
  • Decomposition : Avoid heating above 100°C; decomposes to release toxic gases (e.g., NOx).
  • Spill management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.